5-Fluorocytidine
描述
属性
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)/t4-,5-,6-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRZQWQNZQMHQR-UAKXSSHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60177964 | |
| Record name | 5-Fluorocytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60177964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2341-22-2 | |
| Record name | 5-Fluorocytidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2341-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluorocytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002341222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluorocytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60177964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluorocytidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-FLUOROCYTIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOR4X0D7WR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
准备方法
合成路线和反应条件
5-氟胞嘧啶的制备通常涉及胞嘧啶的氟化。 一种常见的方法包括使用三氟甲磺酸三甲基硅酯作为催化剂,用于胞嘧啶的硅烷化 . 另一种方法涉及在受控条件下将氟乙酸甲酯与胞嘧啶反应 .
工业生产方法
5-氟胞嘧啶的工业生产通常采用大规模化学合成技术。该过程涉及多个步骤,包括羟基的保护、氟化和随后的脱保护以得到最终产物。 高效催化剂和优化反应条件的使用保证了高收率和纯度 .
化学反应分析
反应类型
5-氟胞嘧啶会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成5-氟尿嘧啶。
还原: 还原反应可以将其转化为不同的氟化衍生物。
取代: 亲核取代反应可以将氟原子替换为其他官能团.
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠等还原剂。
取代: 使用叠氮化钠和各种卤代烷烃等试剂.
形成的主要产物
5-氟尿嘧啶: 通过氧化形成。
氟化衍生物: 通过还原和取代反应形成.
科学研究应用
Antiviral Applications
5-Fluorocytidine has shown promising antiviral activity, particularly against HIV and hepatitis B virus (HBV).
- Mechanism of Action : 5-FC is converted intracellularly to its active triphosphate form, this compound triphosphate (5-FCTP), which interferes with viral replication. This compound demonstrates a higher selectivity for HIV-1 and HBV compared to other nucleoside analogs due to its unique β-l configuration, enhancing its efficacy in inhibiting viral reverse transcriptase .
- Case Study : In a pharmacokinetic study involving rhesus monkeys, 5-FC was shown to achieve significant intracellular concentrations, indicating its potential for effective antiviral therapy . The compound's ability to evade deamination processes further supports its stability and effectiveness in vivo.
Cancer Treatment
This compound has been explored as a prodrug in cancer therapy, particularly in combination with other chemotherapeutic agents.
- Prodrug Activation : Recent research indicates that bacterial amidohydrolases can activate modified this compound derivatives, leading to enhanced cytotoxicity against cancer cell lines such as HCT116. This enzyme-prodrug system may improve the therapeutic index of 5-FC by selectively targeting tumor cells while minimizing effects on healthy tissues .
- Clinical Trials : The conversion of 5-FC to 5-deoxy-5-fluorouridine (5-dFUR) by cytidine deaminase has been highlighted in clinical settings. This conversion is crucial as 5-dFUR is an active metabolite that exerts cytotoxic effects on cancer cells . Ongoing clinical trials are assessing the efficacy of 5-FC in combination therapies for various solid tumors.
Vaccine Development
Research has also investigated the role of this compound in vaccine formulations, particularly against influenza viruses.
- Viral-Like Particles : Studies have demonstrated that incorporating 5-FC into viral-like particles can enhance the immunogenic response against highly pathogenic avian influenza strains. This approach utilizes the properties of 5-FC to stimulate robust antibody production without the risks associated with live attenuated viruses .
Toxicological Studies
Understanding the toxicological profile of this compound is critical for its application in therapeutic contexts.
- Toxicity Assessment : Research indicates that while 5-FC exhibits potent antiviral and anticancer properties, it also possesses significant toxicity at elevated concentrations. Studies have documented the cytotoxic effects on various cell lines, necessitating careful dosage considerations during therapeutic applications .
Data Summary Table
作用机制
5-氟胞嘧啶通过转化为真菌细胞内的5-氟尿嘧啶发挥其作用。然后将5-氟尿嘧啶掺入真菌RNA,从而抑制RNA和DNA的合成。 这会导致真菌生长失衡,并最终导致真菌死亡 . 该化合物靶向胞嘧啶渗透酶进入细胞,并影响核酸合成途径 .
相似化合物的比较
Table 1: Key Fluoropyrimidine Derivatives and Their Properties
Mechanisms of Action
- 5-FCyd: Requires conversion to 5-FU via cytidine deaminase. Incorporated into RNA, disrupting translation and ribosomal function, and inhibits TS after metabolizing to 5-fluoro-2′-deoxyuridine monophosphate (FdUMP) .
- 5-FU : Directly inhibits TS and incorporates into RNA, causing ribosomal stress .
- Capecitabine : Hydrolyzed by carboxylesterases to 5′-deoxy-5-fluorocytidine (5′-DFCR), then converted to 5-FU via cytidine deaminase and thymidine phosphorylase .
- FdCyd : Bypasses cytidine deaminase activation, reducing off-target toxicity. Exhibits selective inhibition of tumor cell growth .
Efficacy and Toxicity
Table 2: Comparative Efficacy and Toxicity in Preclinical Models
- 5-FCyd demonstrates potent toxicity in HCT116 colorectal cancer cells (IC₅₀ ~5 μM) but high toxicity to non-tumorigenic MCF-10A breast cells . In contrast, FdCyd shows comparable efficacy with significantly lower toxicity, making it a promising candidate for safer regimens .
- Capecitabine and 5-FU exhibit similar clinical efficacy, but capecitabine’s oral administration and tumor-specific activation reduce systemic exposure .
Resistance and Synergistic Strategies
生物活性
5-Fluorocytidine (5-FC) is a nucleoside analog that exhibits significant biological activity, particularly in the fields of oncology and antifungal therapy. This article reviews its mechanisms of action, therapeutic applications, resistance mechanisms, and recent research findings.
This compound is primarily converted to 5-fluorouracil (5-FU) within the body. This conversion occurs through the action of cytidine deaminase, which is prevalent in liver tissues and certain tumors. Once converted to 5-FU, the compound interferes with RNA synthesis and function, ultimately leading to cell death through mechanisms such as:
- Inhibition of thymidylate synthase : This enzyme is crucial for DNA synthesis, and its inhibition leads to a depletion of thymidine triphosphate (dTTP), essential for DNA replication.
- Incorporation into RNA : 5-FU can be incorporated into RNA, disrupting normal RNA processing and function.
Oncology
This compound is used in cancer treatment, particularly as part of combination therapies. Its efficacy has been demonstrated against various cancers, including:
- Pancreatic Cancer : Recent studies have shown that conjugates of 5-deoxy-5-fluorocytidine (the prodrug form) exhibit potent anti-pancreatic cancer activity. For instance, compounds synthesized with hydroxycinnamic acids showed IC50 values ranging from 14–45 μM against BxPC-3 cells, indicating their potential as effective therapeutic agents .
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| Hydroxycinnamic Acid Conjugate 1 | 14 | 7 |
| Hydroxycinnamic Acid Conjugate 2 | 45 | - |
| Standard 5-FU | Similar to above | - |
Antifungal Therapy
In antifungal applications, 5-FC is particularly effective against Cryptococcus species. It acts as a prodrug that converts to 5-FU upon entering fungal cells. However, its use is complicated by the rapid development of resistance in fungal pathogens. Studies indicate that Cryptococcus neoformans can develop resistance through mutations in genes associated with drug uptake and metabolism .
Resistance Mechanisms
Resistance to 5-FC has been observed at high frequencies among fungal pathogens. Key findings include:
- Altered Permease Activity : Resistance often correlates with decreased uptake of the drug due to mutations in permease proteins .
- Genetic Mutations : Mutations in genes such as FUR1 and FCY2 have been linked to resistance mechanisms. These mutations can lead to hypermutation rates and instability in resistance phenotypes .
Case Studies
- Clinical Efficacy Against Cryptococcosis : A study involving patients treated with a combination of amphotericin B and 5-FC highlighted the drug's effectiveness but also noted the emergence of resistant strains during treatment. In this cohort, only 43% responded favorably to monotherapy with 5-FC .
- Pharmacokinetics in Renal Impairment : Research on the pharmacokinetics of 5-FC indicated that renal impairment significantly affects drug concentrations in serum and cerebrospinal fluid. In patients with renal insufficiency, peak concentrations increased markedly .
Recent Research Findings
Recent studies continue to explore the potential of 5-FC and its derivatives:
- Combination Therapies : New formulations combining 5-FC with other chemotherapeutic agents are being evaluated for enhanced efficacy against resistant cancer types.
- Molecular Docking Studies : Investigations into how modified versions of 5-FC interact at the molecular level suggest promising pathways for improving drug design .
常见问题
Basic Research Questions
Q. What are the established synthetic routes for 5-fluorocytidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound typically involves fluorination of cytidine derivatives. A key method employs hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS) as silicon-based protective agents to enhance fluorination efficiency. Cheng et al. (2005) reported a 67% yield using this approach, with purity validated via HPLC and NMR . Alternative routes include enzymatic hydrolysis of 5-fluorocytosine derivatives, though yields vary depending on enzyme specificity and substrate solubility .
- Table 1 : Synthetic Methods Comparison
| Method | Reagents/Conditions | Yield (%) | Purity Validation | Reference |
|---|---|---|---|---|
| Silane-mediated | HMDS, TMCS, Fluorinating agent | 67 | NMR, HPLC | |
| Enzymatic hydrolysis | Cytidine deaminase, buffer | 45–60 | LC/MS, UV-Vis |
Q. How does this compound exert cytotoxicity in cancer cells, and what molecular pathways are implicated?
- Methodological Answer : this compound is metabolized to 5-fluorouridine (5-FUrd) via cytidine deaminase, which incorporates into RNA, disrupting ribosomal maturation and inhibiting methylation processes (e.g., rRNA modification). Preitakaitė et al. (2023) demonstrated >50% reduction in HCT116 cell viability at 100 μM via MTT assays, linked to RNA fragmentation and impaired translation . Parallel studies show inhibition of 5-methylcytosine formation in nucleic acids, altering epigenetic regulation .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, offering sensitivity (detection limits ~0.1 ng/mL). Enzymatic hydrolysis protocols using nuclease P1 and alkaline phosphatase are critical for releasing this compound from RNA/DNA, with isotope-labeled internal standards (e.g., 15N5-dGua) ensuring accuracy .
Advanced Research Questions
Q. How can this compound be optimized as a prodrug in enzyme-prodrug systems for targeted cancer therapy?
- Methodological Answer : Bacterial amidohydrolases (e.g., YqfB ) activate this compound prodrugs via hydrolysis. Preitakaitė et al. (2023) engineered 5-fluoro-N4-[3-indolepropionyl]cytidine , which releases both this compound and 3-indolepropionic acid upon enzymatic cleavage. While the dual release showed no synergistic toxicity in HCT116 cells, this system’s modular design allows combinatorial prodrug strategies for other cancer models .
Q. How do contradictory results in combination therapies involving this compound arise, and how can they be resolved experimentally?
- Methodological Answer : Discrepancies in toxicity assays (e.g., lack of synergy between this compound and 3-indolepropionic acid in HCT116 cells ) may stem from cell line-specific metabolic profiles or differential expression of activation enzymes . Resolving these requires:
- Dose-response matrices to identify non-linear interactions.
- Proteomic profiling to quantify enzyme levels (e.g., cytidine deaminase).
- Table 2 : HCT116 Cell Viability Data (MTT Assay)
| Treatment (24h) | Concentration (μM) | Viability (%) | p-value vs. Control |
|---|---|---|---|
| This compound | 100 | 48 | <0.01 |
| 3-Indolepropionic acid | 100 | 95 | >0.05 |
| Combination | 100 each | 50 | <0.01 |
Q. What experimental strategies validate the impact of this compound on RNA maturation and structure?
- Methodological Answer : Northern blotting and RNA-seq are used to assess 45S rRNA precursor processing. In Novikoff hepatoma cells, this compound caused accumulation of 45S RNA, confirmed via agarose gel electrophoresis. Complementary ribosomal profiling quantifies translational stalling .
Q. Can this compound synergize with epigenetic modifiers like DNMT inhibitors, and what experimental models are suitable?
- Methodological Answer : Co-treatment with 5-aza-2’-deoxycytidine (a DNMT inhibitor) enhances cytotoxicity in leukemia models by disrupting both DNA methylation and RNA function. Experimental validation requires:
- Isobologram analysis to quantify synergy.
- In vivo xenograft models with pharmacokinetic monitoring to assess bioavailability .
Recent Advancements
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
